Cas no 164171-89-5 (1-(3-Trifluoromethylphenyl)cyclobutanol)

1-(3-Trifluoromethylphenyl)cyclobutanol 化学的及び物理的性質
名前と識別子
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- 1-(3-trifluoromethylphenyl)cyclobutanol
- 1-(3-Trifluoromethylphenyl)cyclobutanol
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- インチ: 1S/C11H11F3O/c12-11(13,14)9-4-1-3-8(7-9)10(15)5-2-6-10/h1,3-4,7,15H,2,5-6H2
- InChIKey: NKNJUNZQCYGZCH-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC=CC(=C1)C1(CCC1)O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 233
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 20.2
1-(3-Trifluoromethylphenyl)cyclobutanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB611682-250mg |
1-(3-(Trifluoromethyl)phenyl)cyclobutanol; . |
164171-89-5 | 250mg |
€379.90 | 2024-07-24 | ||
abcr | AB611682-5g |
1-(3-(Trifluoromethyl)phenyl)cyclobutanol; . |
164171-89-5 | 5g |
€2386.50 | 2024-07-24 | ||
abcr | AB611682-1g |
1-(3-(Trifluoromethyl)phenyl)cyclobutanol; . |
164171-89-5 | 1g |
€706.20 | 2024-07-24 | ||
abcr | AB611682-500mg |
1-(3-(Trifluoromethyl)phenyl)cyclobutanol; . |
164171-89-5 | 500mg |
€519.80 | 2024-07-24 |
1-(3-Trifluoromethylphenyl)cyclobutanol 関連文献
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
1-(3-Trifluoromethylphenyl)cyclobutanolに関する追加情報
1-(3-Trifluoromethylphenyl)cyclobutanol: A Comprehensive Overview
The compound with CAS No. 164171-89-5, commonly referred to as 1-(3-Trifluoromethylphenyl)cyclobutanol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a trifluoromethyl-substituted phenyl group with a cyclobutanol moiety. The trifluoromethylphenyl group imparts distinctive electronic and steric properties, while the cyclobutanol ring introduces rigidity and potential sites for further functionalization.
Recent studies have highlighted the importance of cyclobutane derivatives in drug design due to their ability to form stable ring structures that can mimic natural product scaffolds. The trifluoromethylphenyl substituent, on the other hand, is known for its lipophilic nature and its role in enhancing drug permeability and bioavailability. These attributes make 1-(3-Trifluoromethylphenyl)cyclobutanol a promising candidate for various applications in medicinal chemistry.
One of the most notable advancements in the synthesis of this compound involves the use of catalytic asymmetric methods. Researchers have successfully employed enantioselective organocatalysis to construct the cyclobutanol ring, achieving high enantiomeric excess (ee) values. This approach not only simplifies the synthetic pathway but also aligns with the principles of green chemistry by minimizing waste and reducing energy consumption.
In terms of biological activity, 1-(3-Trifluoromethylphenyl)cyclobutanol has shown potential as a lead compound in anti-inflammatory and anticancer drug discovery. Preclinical studies have demonstrated that this compound exhibits selective inhibition against certain kinases involved in inflammatory pathways. Furthermore, its ability to modulate cellular signaling cascades related to apoptosis suggests its utility in developing novel cancer therapies.
The structural versatility of this compound also extends to its application in materials science. By incorporating trifluoromethylphenyl groups into polymer backbones, researchers have developed advanced materials with improved thermal stability and mechanical properties. These materials hold promise for use in high-performance electronics and aerospace applications.
From a toxicological perspective, recent investigations have focused on understanding the metabolic pathways of 1-(3-Trifluoromethylphenyl)cyclobutanol in vivo. Studies using metabolomics techniques have revealed that the trifluoromethyl group undergoes limited biotransformation, which may contribute to its favorable pharmacokinetic profile. However, further research is required to fully elucidate its safety profile and potential for long-term use.
In conclusion, 1-(3-Trifluoromethylphenyl)cyclobutanol represents a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique combination of structural features and promising biological activity positions it as a valuable tool in modern chemical research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to both academic and industrial advancements.
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